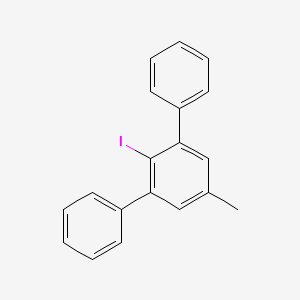![molecular formula C46H64N2O6 B12524847 1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) CAS No. 848354-42-7](/img/structure/B12524847.png)
1,1'-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) is a complex organic compound characterized by its unique structure, which includes two dodecyloxy groups and two nitrobenzene groups connected through a phenylene and ethene linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) typically involves multiple steps. One common method includes the following steps:
Formation of the phenylene core: The phenylene core is synthesized by reacting 1,4-dibromobenzene with dodecyl alcohol in the presence of a base such as potassium carbonate.
Introduction of ethene linkages: The ethene linkages are introduced through a Heck coupling reaction, where the phenylene core is reacted with ethene derivatives in the presence of a palladium catalyst.
Attachment of nitrobenzene groups: The final step involves the nitration of the ethene-phenylene core using a mixture of nitric acid and sulfuric acid to introduce the nitrobenzene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The dodecyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of new alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biological Studies: Investigated for its potential as a fluorescent probe in biological imaging.
Medicinal Chemistry: Explored for its potential as a drug delivery agent due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) involves its interaction with molecular targets through its nitro and dodecyloxy groups. The nitro groups can participate in redox reactions, while the dodecyloxy groups can enhance the compound’s solubility and interaction with lipid membranes. The ethene-phenylene core provides structural rigidity and electronic properties that are crucial for its function in organic electronics and materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(dodecyloxy)-2,5-diethynylbenzene: Similar structure but with ethynyl linkages instead of ethene.
1,1’-(1,4-Dimethoxy-2,5-cyclohexadiene-1,4-diyl)bis(4-iodobenzene): Contains methoxy and iodobenzene groups instead of dodecyloxy and nitrobenzene groups.
(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl)bis(4-methylbenzenesulfonate): Contains phenylenebis(oxy) and methylbenzenesulfonate groups.
Uniqueness
1,1’-{[2,5-Bis(dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-nitrobenzene) is unique due to its combination of dodecyloxy and nitrobenzene groups, which provide distinct electronic and solubility properties. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.
Eigenschaften
CAS-Nummer |
848354-42-7 |
|---|---|
Molekularformel |
C46H64N2O6 |
Molekulargewicht |
741.0 g/mol |
IUPAC-Name |
1,4-didodecoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C46H64N2O6/c1-3-5-7-9-11-13-15-17-19-21-35-53-45-37-42(30-24-40-27-33-44(34-28-40)48(51)52)46(54-36-22-20-18-16-14-12-10-8-6-4-2)38-41(45)29-23-39-25-31-43(32-26-39)47(49)50/h23-34,37-38H,3-22,35-36H2,1-2H3 |
InChI-Schlüssel |
QUVWJDRKVNZIMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])OCCCCCCCCCCCC)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)
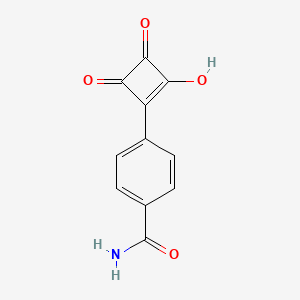
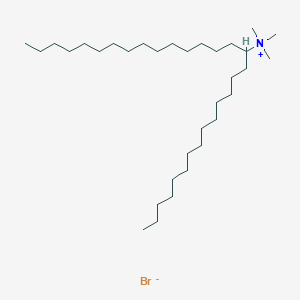
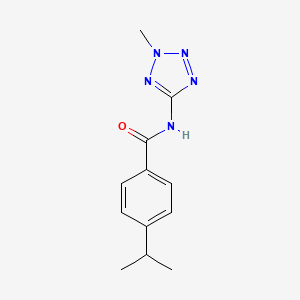
![Ethyl tetrahydro-3,5-methanopyrrolo[3,4-d][1,2]oxazole-3(2H)-carboxylate](/img/structure/B12524795.png)
![2-(4'-Fluoro-6-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12524805.png)



![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
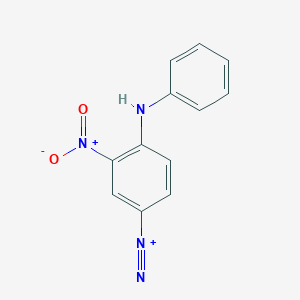
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
